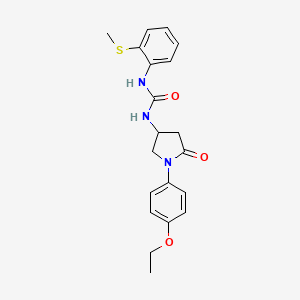

![molecular formula C19H18N4O4S2 B2797023 ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-99-5](/img/structure/B2797023.png)

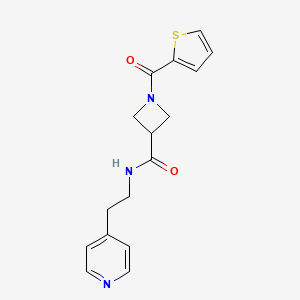

ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For example, the synthesis of related thiazole derivatives has been reported using NH4Cl-catalyzed amidation of ethyl benzo[d]imidazole-2-carboxylates . The intermediates were obtained through a green “all water” one-pot synthetic route following a tandem N-arylation-reduction-cyclocondensation procedure .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be quite diverse, depending on the functional groups present in the molecule. The C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cancer, and cardiovascular diseases.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been shown to have analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This indicates their potential use in the creation of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have been found to exhibit antiviral properties . This suggests their potential application in the development of new antiviral drugs.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . This indicates their possible use in cancer treatment.

Neuroprotective Activity

Thiazole compounds have demonstrated neuroprotective effects . This suggests their potential use in the treatment of neurodegenerative disorders.

Quorum Sensing Inhibitors

Some thiazole compounds have been found to inhibit quorum sensing , a type of bacterial communication that can regulate virulence and biofilm formation. This suggests their potential use in the development of new antimicrobial strategies.

Synthesis of Other Biologically Active Compounds

The thiazole ring is a key component in the synthesis of various biologically active compounds . This indicates its potential use in the development of new drugs and therapies.

properties

IUPAC Name |

ethyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-2-27-19(26)23-6-5-11-14(8-23)29-18(15(11)16(20)24)22-17(25)10-3-4-12-13(7-10)28-9-21-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,20,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFUAMUYSNCURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2796941.png)

![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B2796950.png)

![2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2796952.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2796956.png)

![N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796960.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796961.png)